5-(Triphenyl-lambda~5~-phosphanylidene)dodecan-6-one
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Overview
Description
5-(Triphenyl-lambda~5~-phosphanylidene)dodecan-6-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a triphenylphosphoranyl group attached to a dodecan-6-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Triphenyl-lambda~5~-phosphanylidene)dodecan-6-one typically involves the reaction of triphenylphosphine with an appropriate alkyl halide, followed by a Wittig reaction to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the phosphonium salt, facilitating the formation of the ylide intermediate. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Wittig reactions, utilizing automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Triphenyl-lambda~5~-phosphanylidene)dodecan-6-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoranyl group to a phosphine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides, amines, and thiolates can be used under basic conditions.
Major Products Formed
Oxidation: Formation of triphenylphosphine oxide.
Reduction: Formation of triphenylphosphine.
Substitution: Formation of substituted phosphoranyl compounds.
Scientific Research Applications
5-(Triphenyl-lambda~5~-phosphanylidene)dodecan-6-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Wittig reactions to form alkenes.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological molecules.
Medicine: Studied for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Triphenyl-lambda~5~-phosphanylidene)dodecan-6-one involves its ability to form stable ylides, which can participate in various chemical reactions. The triphenylphosphoranyl group acts as a nucleophile, attacking electrophilic centers in substrates. This reactivity is facilitated by the electron-donating properties of the triphenylphosphine moiety, which stabilizes the ylide intermediate .
Comparison with Similar Compounds
Similar Compounds
- 5-(Triphenyl-lambda~5~-phosphanylidene)pentanoic acid
- 5-(Triphenyl-lambda~5~-phosphanylidene)undecan-6-one
- 5-(Triphenyl-lambda~5~-phosphanylidene)octan-4-one
Uniqueness
5-(Triphenyl-lambda~5~-phosphanylidene)dodecan-6-one is unique due to its longer carbon chain compared to similar compounds, which can influence its reactivity and solubility. The presence of the dodecan-6-one backbone provides distinct steric and electronic properties, making it suitable for specific applications in organic synthesis and material science .
Properties
CAS No. |
84370-12-7 |
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Molecular Formula |
C30H37OP |
Molecular Weight |
444.6 g/mol |
IUPAC Name |
5-(triphenyl-λ5-phosphanylidene)dodecan-6-one |
InChI |
InChI=1S/C30H37OP/c1-3-5-7-17-24-29(31)30(25-6-4-2)32(26-18-11-8-12-19-26,27-20-13-9-14-21-27)28-22-15-10-16-23-28/h8-16,18-23H,3-7,17,24-25H2,1-2H3 |
InChI Key |
UBLPBMLHBMEVAA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)CCCC |
Origin of Product |
United States |
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